Introduction: The Strategic Importance of 3-Bromo-6-chloropyridazine
Introduction: The Strategic Importance of 3-Bromo-6-chloropyridazine
An In-Depth Technical Guide to 3-Bromo-6-chloropyridazine: A Core Heterocyclic Building Block
3-Bromo-6-chloropyridazine is a halogenated aromatic heterocycle that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a member of the pyridazine family, its π-deficient aromatic core and distinct electronic properties make it a valuable scaffold in drug design.[1][2] The true synthetic utility of this compound, however, lies in the differential reactivity of its two halogen substituents. The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position provides chemists with orthogonal handles for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.
Core Molecular and Physical Properties
The fundamental identity of 3-Bromo-6-chloropyridazine is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.
Chemical Structure:
The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. It is substituted with a bromine atom at position C3 and a chlorine atom at position C6.
Figure 1. Chemical Structure of 3-Bromo-6-chloropyridazine.
Physicochemical Data Summary:
The following table summarizes the key quantitative data for 3-Bromo-6-chloropyridazine, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₄H₂BrClN₂ | [3][4] |
| Molecular Weight | 193.43 g/mol | [3] |
| CAS Number | 89089-18-9 | [3][5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 93.5 - 94.0 °C | [6] |
| Boiling Point | 300.8 ± 22.0 °C (Predicted at 760 mmHg) | [4][6] |
| SMILES | ClC1=CC=C(Br)N=N1 | [3] |
| InChI | 1S/C4H2BrClN2/c5-4-2-1-3(6)8-7-4/h1-2H | N/A |
Synthesis and Mechanistic Considerations
The preparation of 3-Bromo-6-chloropyridazine is a well-documented process, typically starting from a readily available aminopyridazine precursor. The choice of this route is dictated by the efficiency of the diazotization-bromination sequence.
Synthetic Pathway: From Amine to Dihalide
The most common laboratory-scale synthesis involves the diazotization of 3-amino-6-chloropyridazine, followed by a Sandmeyer-type bromination reaction.[7] This transformation is mechanistically sound, proceeding through a diazonium salt intermediate which is then displaced by a bromide ion.
Caption: Synthetic workflow for 3-Bromo-6-chloropyridazine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7] The rationale for the low-temperature addition of sodium nitrite is to ensure the stability of the diazonium salt intermediate, preventing premature decomposition. The subsequent addition of elemental bromine provides the nucleophile for the displacement reaction.
-
Reaction Setup: A solution of 3-amino-6-chloropyridazine (1 equivalent) is prepared in 48% hydrobromic acid (HBr) and cooled to -10°C in an ice-salt bath.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~2.6 equivalents) is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C. This step generates the in situ diazonium salt.
-
Bromination: Elemental bromine (Br₂, ~3 equivalents) is added slowly to the mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for approximately 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by treatment with a saturated sodium hydroxide (NaOH) solution until basic. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (DCM).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (e.g., using a DCM/cyclohexane gradient) to yield 3-Bromo-6-chloropyridazine as a white solid.[7]
Applications in Drug Discovery and Materials Science
The synthetic versatility of 3-Bromo-6-chloropyridazine makes it a valuable intermediate in the development of novel therapeutics and functional organic materials.
Core Scaffold in Medicinal Chemistry
The pyridazine ring is considered a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability compared to a simple phenyl ring.[1] 3-Bromo-6-chloropyridazine serves as a key starting material for elaborating this core.
-
SHP2 Inhibitors: It has been used in the synthesis of novel allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a critical node in the RAS-ERK signaling pathway, and its inhibition has become a breakthrough target for cancer therapy.[7] The bromo and chloro groups allow for sequential cross-coupling reactions to build the complex pharmacophore required for potent inhibition.
Caption: Role as a precursor in SHP2 inhibitor synthesis.
-
Other Kinase Inhibitors: The general structure is amenable to creating inhibitors for other protein kinases where a heterocyclic core is desired to interact with the hinge region of the ATP-binding pocket.
Building Block for Organic Electronics
The electron-deficient nature of the pyridazine ring makes it an attractive component for organic electronic materials.
-
Organic Luminescent Materials: 3-Bromo-6-chloropyridazine has been reported as a precursor for novel pyridazinone derivatives.[7] These resulting materials exhibit good electronic transport and hole-blocking properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs).[7]
Safety, Handling, and Storage
Due to its chemical nature, 3-Bromo-6-chloropyridazine requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Information:
The compound is classified with the following hazards:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[8]
-
H335: May cause respiratory irritation.[8]
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid breathing dust, fumes, or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Use non-sparking tools and prevent the build-up of static electricity.[10]
-
Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Conditions:
For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][6][8] Keep the container tightly sealed in a dry and cool place.
Spectroscopic Characterization
The identity and purity of 3-Bromo-6-chloropyridazine are typically confirmed using a suite of standard analytical techniques. While specific spectra are not provided here, reference data is available through chemical suppliers and databases.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of bromine and chlorine is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups and the characteristic vibrations of the pyridazine ring.
References
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PubChem. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. [Link]
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LookChem. 3-Bromo-6-chloropyridazine;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine. [Link]
-
PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
-
Pharmaffiliates. Sourcing Pharmaceutical Intermediates: The Role of 3-Amino-4-bromo-6-chloropyridazine. [Link]
-
Pharmaffiliates. The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. [Link]
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SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]
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SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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